3H-Xanthen-6-amine, 3-imino-
Description
Contextualization within Xanthene Dye Chemistry
Xanthene dyes are a significant class of fluorescent molecules characterized by their core tricyclic structure, known as a xanthene. ontosight.aialfachemic.com This fundamental structure consists of two benzene (B151609) rings fused to a central pyran ring. The fluorescence of these dyes, which typically ranges from yellow to red, is a direct result of this extensive π-conjugated system. alfachemic.com
The broader family of xanthene dyes can be categorized into three main subgroups: fluoresceins, rhodamines, and rhodols. alfachemic.com 3H-Xanthen-6-amine, 3-imino- is a key intermediate in the synthesis of pyronin and rhodamine dyes. researchgate.netstainsfile.com Rhodamines, in particular, are known for their excellent photostability and high fluorescence quantum yields, making them invaluable tools in various scientific disciplines. alfachemic.com The specific functional groups attached to the xanthene core dictate the precise color and fluorescent properties of the resulting dye.
Historical and Contemporary Significance in Academic Research
The history of xanthene dyes dates back to the late 19th century with the synthesis of fluorescein (B123965) in 1871 and rhodamine in 1905. alfachemic.comnih.gov Since their discovery, these dyes have been instrumental in a multitude of research applications. Their high stability and strong fluorescence make them ideal for use as colorants and as staining agents for observing cells and tissues under a microscope. alfachemic.com
In contemporary research, the applications of xanthene dyes, and by extension their precursors like 3H-Xanthen-6-amine, 3-imino-, have expanded significantly. They are crucial components in the development of fluorescent probes for detecting various analytes with high sensitivity and selectivity. alfachemic.com The "on-off" switching mechanism of the spirocyclic form of rhodamine dyes, which can be synthesized from this compound, is a key principle in designing these advanced probes. Furthermore, their properties have led to their use in diverse fields such as dye-sensitized solar cells and as laser dyes.
Structural Basis for Advanced Research Interest
The structure of 3H-Xanthen-6-amine, 3-imino- is the primary reason for its importance in advanced research. The xanthene core provides a rigid and highly conjugated system, which is essential for strong light absorption and emission. alfachemic.com The presence of amino and imino groups offers reactive sites for chemical modification, allowing for the synthesis of a wide array of derivatives with tailored properties.
Researchers can fine-tune the photophysical characteristics of the final dye, such as its absorption and emission wavelengths, quantum yield, and photostability, by making specific modifications to the 3H-Xanthen-6-amine, 3-imino- structure. For instance, substitutions at different positions on the xanthene nucleus can alter the dye's properties. researchgate.net This ability to create a diverse library of fluorescent molecules from a common intermediate is a significant driver of ongoing research. nih.gov The development of novel synthetic routes to create isomerically pure and functionalized rhodamine dyes continues to be an active area of investigation. researchgate.net
Structure
3D Structure
Properties
CAS No. |
53164-45-7 |
|---|---|
Molecular Formula |
C13H10N2O |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
6-iminoxanthen-3-amine |
InChI |
InChI=1S/C13H10N2O/c14-10-3-1-8-5-9-2-4-11(15)7-13(9)16-12(8)6-10/h1-7,14H,15H2 |
InChI Key |
DJXIADRXORLNJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=N)C=C2C1=CC3=C(O2)C=C(C=C3)N |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for 3h Xanthen 6 Amine, 3 Imino
Established Synthetic Pathways for the Core Structure
The synthesis of the fundamental pyronin scaffold, 3H-Xanthen-6-amine, 3-imino-, has been approached through several established routes. A traditional and common method involves the acid-catalyzed condensation of 3-aminophenols with phthalic anhydrides or benzaldehydes. nih.gov However, this approach can be limited by the availability of appropriately substituted starting materials and may result in low yields and purification difficulties. nih.gov
A more contemporary and versatile approach involves the nucleophilic addition of organolithium or Grignard reagents to a 3,6-diaminoxanthone precursor, which then undergoes acid-mediated elimination to yield the desired pyronin structure. nih.gov This method offers greater flexibility in introducing substituents at the 9-position of the xanthene core.
Another significant pathway is a one-pot synthesis that proceeds through a conventional acid-catalyzed condensation reaction. While direct, this method can be plagued by low yields, sometimes less than 2%, and necessitates tedious and time-consuming purification procedures. chemrxiv.org To circumvent these issues, a multi-step strategy has been developed. This involves the synthesis of an intermediate mixed bis-aryl ether, which can be easily purified by flash-column chromatography. This intermediate is then used to construct the pyronin scaffold, a method that is scalable and utilizes inexpensive reagents. chemrxiv.org
Synthesis of Functionalized Derivatives and Analogs
The functionalization of the pyronin core is essential for tuning its properties for specific applications. This includes the introduction of heteroatoms into the xanthene skeleton and the substitution at various positions on the pyronin scaffold.
Heteroatom Analogs (e.g., Silicon Analogs of Pyronin)
A significant advancement in pyronin chemistry is the replacement of the oxygen atom in the xanthene core with other heteroatoms, most notably silicon, to create Si-pyronins. chemrxiv.orgresearchgate.net This modification has profound effects on the photophysical properties of the dye, often leading to a bathochromic shift (a shift to longer wavelengths) in both absorption and emission spectra. chemrxiv.org The synthesis of these silicon analogs has been explored to overcome limitations of traditional pyronins, such as poor aqueous stability and spectral properties confined to the green-yellow region. chemrxiv.org
The synthesis of unsymmetrical Si-pyronin derivatives bearing a bulky tertiary aniline (B41778) group, such as N-methylindoline or julolidine, has been a successful strategy. chemrxiv.org This structural alteration not only enhances the aqueous stability of the resulting dye but also pushes the fluorescence properties into the far-red spectral region by lowering the electrophilicity of the meso-position. chemrxiv.org
Substituted Pyronin Scaffolds and Structural Modifications
The introduction of various substituents onto the pyronin scaffold is a widely used strategy to modulate its chemical and photophysical characteristics. For instance, fluorinated analogues of pyronin have been synthesized to create new amine-reactive small molecules. rsc.orgnih.gov The synthesis of these compounds often starts from a fluorinated xanthone (B1684191) precursor, such as 2,7-difluoroxanthone. nih.gov
The introduction of fluorine atoms can enhance photostability and fluorescence in acidic environments. nih.gov Furthermore, the substitution pattern on the amino groups of the pyronin scaffold significantly influences its properties. For example, the synthesis of pyronins with azetidine (B1206935) substituents has been explored. nih.gov The general synthetic approach for many substituted pyronins involves the reaction of a suitably substituted xanthone with the desired amine under high temperature and pressure. nih.gov
The table below summarizes the synthesis of various substituted 3,6-diaminoxanthones, which are key precursors to substituted pyronins.
| Entry | Amine | Temperature (°C) | Time (h) | Yield (%) |
| 9 | Dimethylamine | 200 | 48 | 70 |
| 10 | Diethylamine | 200 | 72 | 81 |
| 11 | Pyrrolidine | 150 | 48 | 85 |
| 12 | Piperidine | 150 | 48 | 89 |
| 13 | Azetidine | 150 | 48 | 76 |
| 14 | Morpholine | 150 | 72 | 79 |
| Table 1: Conditions and yields for the synthesis of 3,6-diaminoxanthones from 3,6-difluoroxanthone. 20 equivalents of amine were used for each reaction. Dimethylamine was generated via KOH decomposition of DMF. For other entries, the amine was used neat or with DMSO as a solvent. nih.gov |
Advanced Synthetic Techniques and Reaction Conditions
One such advanced technique is the use of transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. nih.gov These reactions are invaluable for introducing a wide variety of functional groups onto the pyronin scaffold with high precision. For example, direct C-H borylation of a pyrene (B120774) core, a related polycyclic aromatic hydrocarbon, using an iridium catalyst allows for the regioselective introduction of boryl groups, which can then be further functionalized through cross-coupling reactions. nih.gov While not directly on pyronin, this highlights the potential of such methods for complex aromatic systems.
The use of high-pressure vessels and microwave reactors can also be considered advanced techniques to accelerate reactions and improve yields, especially in cases where high temperatures are required for the amination of xanthone precursors. nih.gov Furthermore, the principles of retrosynthetic analysis are crucial in designing efficient synthetic routes for complex pyronin derivatives, allowing for the logical disconnection of the target molecule into simpler, commercially available starting materials. youtube.com
Challenges and Innovations in Synthetic Protocols
Despite the advancements, the synthesis of pyronins and their analogs is not without its challenges. Key difficulties include:
Low Yields and Purification: As mentioned earlier, one-step condensation reactions for the pyronin core often result in very low yields and require laborious purification. chemrxiv.org
Poor Aqueous Stability: Many pyronin dyes exhibit limited stability in aqueous solutions at physiological pH, which restricts their biological applications. chemrxiv.org
Limited Spectral Range: Traditional pyronins typically fluoresce in the green-yellow region of the spectrum, which can be a limitation in multiplex imaging experiments where probes with longer emission wavelengths are needed. chemrxiv.org
The development of heteroatom-substituted pyronins, particularly Si-pyronins, represents a major innovation to overcome both poor aqueous stability and to red-shift the fluorescence emission. chemrxiv.org The introduction of bulky substituents, such as N-methylindoline and julolidine, has proven to be an effective strategy to enhance the stability of the dye in aqueous media and to achieve far-red fluorescence. chemrxiv.org Another innovative approach is the synthesis of pyronin-9-thione from pyronin, which serves as a key intermediate for developing a variety of fluorescent probes. A facile, high-yield synthesis of this thione has been developed using a trisulfur (B1217805) radical anion mechanism, offering a method with a short reaction time and low toxicity. rsc.org
Advanced Spectroscopic and Photophysical Investigations of 3h Xanthen 6 Amine, 3 Imino Based Fluorophores
Characterization of Fluorescent Emission Properties
The fluorescent emission of 3H-xanthen-6-amine, 3-imino- derivatives, such as rhodamines, is characterized by strong absorption and emission bands in the visible region of the electromagnetic spectrum. For instance, Rhodamine B exhibits a characteristic excitation peak at approximately 546 nm and an emission peak around 567 nm. aatbio.com The spectral properties, including absorption and fluorescence, are influenced by the molecular environment. Studies on Rhodamine B in chloroform (B151607) at varying concentrations have shown a blue shift in the absorption spectra and a red shift in the fluorescence spectra with increasing concentration. researchgate.net
The fluorescence lifetime, a critical parameter for many applications, has been extensively studied for various rhodamine derivatives. For Rhodamine 6G in an aqueous solution, the fluorescence lifetime can be lengthened from 3.8 to 5 nanoseconds with the addition of a soap, which is attributed to the disaggregation of dye molecules. cuny.edu The solvent environment also plays a crucial role; the fluorescence lifetime of Rhodamine 6G has been determined to be 3.78 ns in methanol (B129727), 3.89 ns in water, and 4.36 ns in dimethylsulfoxide (DMSO). chemmethod.com Furthermore, the fluorescence lifetime of Rhodamine 6G in water has been measured at 3.8 ± 0.1 ns, while in DMSO it is 3.3 ± 0.1 ns. acs.org At high concentrations in methanol (above 10⁻² mol/L), the fluorescence lifetime of Rhodamine 6G rapidly decreases due to energy transfer to quenching centers. uni-regensburg.de
The quantum yield of these fluorophores is another key characteristic. Rhodamine B has a reported quantum yield of 0.7 in ethanol. omlc.org However, this value can vary depending on the solvent, with reported yields of 0.65 in basic ethanol, 0.49 in ethanol, and 0.68 in 94% ethanol. omlc.org For Rhodamine B in a polymethylmethacrylate (PMMA) thin film, a high quantum yield of approximately 0.82 has been reported. cu.edu.eg
Table 1: Spectroscopic and Photophysical Properties of Selected 3H-Xanthen-6-amine, 3-imino- Derivatives
| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Fluorescence Lifetime (τ) | Solvent/Medium |
|---|---|---|---|---|---|
| Rhodamine B | 546 | 567 | - | - | General |
| Rhodamine B | 542.8 (absorption) | 585 | 0.7 | - | Ethanol |
| Rhodamine B | - | - | 0.65 | - | Basic Ethanol |
| Rhodamine B | - | - | 0.49 | - | Ethanol |
| Rhodamine B | - | - | 0.68 | - | 94% Ethanol |
| Rhodamine B | - | - | ~0.82 | - | PMMA thin film |
| Rhodamine 6G | 529-539 (absorption) | - | >0.90 | - | Various Solvents |
| Rhodamine 6G | - | - | - | 3.8 ns | Water |
| Rhodamine 6G | - | - | - | 5.0 ns | Water with soap |
| Rhodamine 6G | - | - | - | 3.78 ns | Methanol |
| Rhodamine 6G | - | - | - | 3.89 ns | Water |
| Rhodamine 6G | - | - | - | 4.36 ns | DMSO |
| Rhodamine 6G | - | - | - | 3.8 ± 0.1 ns | Water |
| Rhodamine 6G | - | - | - | 3.3 ± 0.1 ns | DMSO |
| Rhodamine 123 | - | - | - | - | - |
Data compiled from multiple sources. aatbio.comcuny.educhemmethod.comacs.orgomlc.orgcu.edu.egresearchgate.netsigmaaldrich.com
Exploration of Photophysical Mechanisms
The intricate photophysical behavior of 3H-xanthen-6-amine, 3-imino- based fluorophores is governed by several competing mechanisms that dictate their fluorescence efficiency and environmental sensitivity.
Twisted Intramolecular Charge Transfer (TICT) Phenomena
Twisted Intramolecular Charge Transfer (TICT) is a key process in many donor-acceptor molecules. nih.gov Upon photoexcitation, the molecule can twist around a single bond, leading to a charge-separated state known as the TICT state. nih.gov This process is often associated with a red-shifted emission or non-radiative relaxation. rsc.org The formation of the TICT state is highly dependent on the polarity of the environment, typically being more favorable in polar solvents which can stabilize the charge-separated state. nih.gov In some rhodamine derivatives, TICT formation can lead to weak fluorescence. rsc.org For instance, the viscosity of the medium can hinder the intramolecular twisting, thereby affecting the fluorescence intensity, a principle utilized in "molecular rotors". rsc.org
Aggregation-Enhanced Emission (AEE) Characteristics
While many fluorophores experience quenching at high concentrations due to aggregation, some derivatives of 3H-xanthen-6-amine, 3-imino- exhibit the opposite effect, known as Aggregation-Enhanced Emission (AEE) or Aggregation-Induced Emission (AIE). epa.govnih.gov This phenomenon arises when the formation of molecular aggregates restricts intramolecular rotations, which are non-radiative decay pathways in the monomeric state. rsc.org By inhibiting these rotations, the radiative decay channel (fluorescence) becomes more favorable, leading to enhanced emission in the aggregated or solid state. nih.gov A novel tetraphenylethene derivative incorporating a rhodamine unit has been synthesized and shown to exhibit significant AIEE features. epa.gov The AEE characteristics can be influenced by the host polymer matrix, the structure of the dye, and the crystallinity of the system. nih.gov
Influence of Structural Modification on Spectral Response
The spectral properties of 3H-xanthen-6-amine, 3-imino- based fluorophores can be finely tuned through strategic structural modifications. These modifications can lead to significant shifts in the absorption and emission spectra, as well as changes in other photophysical parameters.
Systematic studies have revealed several key trends:
Alkylation of Amino Groups: Increasing the alkyl substitution on the amino groups of the xanthene ring generally leads to a redshift in both the absorption and fluorescence emission spectra. researchgate.net
Ring Formation: Creating a rigid ring structure by linking the N-alkyl group to the xanthene core also results in a redshift of the spectra. researchgate.net
Esterification of Carboxyl Groups: The esterification of a carboxylic acid group on the benzene (B151609) ring can cause a redshift in the absorption and emission wavelengths. researchgate.net
Heteroatom Substitution: Replacing the oxygen atom in the xanthene ring with a silicon atom (SiMe₂) can induce a dramatic red-shift of up to 85 nm in the absorption and fluorescence maxima. researchgate.net
Linker Modification in Rhodamine 6G Derivatives: The nature of the linker used to modify the rhodamine 6G core can influence its spectral properties. For instance, derivatives with furan (B31954) and phenyl linkers exhibit different absorption characteristics. acs.org
These structural modifications provide a powerful toolkit for designing custom fluorophores with tailored spectral properties for specific applications.
Studies on Photostability and Quantum Efficiency
The photostability and quantum efficiency are paramount for the practical application of fluorophores, especially in demanding techniques like single-molecule detection and super-resolution microscopy.
The photostability of rhodamine dyes is influenced by their molecular structure. Increasing the alkylation of the amino groups on the xanthene ring has been shown to improve photostability. researchgate.net Conversely, forming a rigid ring between the N-linked alkyl group and the xanthene can significantly decrease photostability. researchgate.net Esterification of the carboxylic acid group on the benzene ring can, to some extent, enhance photostability. researchgate.net The photobleaching of rhodamine derivatives can occur through a two-step photolysis process, particularly at high irradiances, where bleaching occurs from higher excited states. nih.gov This process limits the applicable laser power in fluorescence experiments. nih.gov
The quantum yield of rhodamine derivatives is also structurally dependent. While many rhodamines exhibit high quantum yields, structural modifications can modulate this property. For example, attaching certain photostabilizing groups can sometimes lead to a decrease in the fluorescence quantum yield and lifetime. rsc.org The solvent environment also has a significant impact on quantum efficiency. For Rhodamine 6G, the high quantum yields (often exceeding 0.90) are attributed to the rigidity and planarity of its structure. researchgate.net The addition of substances that prevent dimerization, such as soap, can increase the relative quantum yield of Rhodamine 6G in water by about 1.5 times. cuny.edu
Table 2: Influence of Structural and Environmental Factors on Photostability and Quantum Yield
| Factor | Effect on Photostability | Effect on Quantum Yield | Compound Example |
|---|---|---|---|
| Increased N-alkylation | Improved | - | Rhodamine derivatives |
| Rigid N-alkyl ring formation | Reduced | - | Rhodamine derivatives |
| Esterification of -COOH | Increased (to some extent) | - | Rhodamine derivatives |
| Addition of soap (prevents dimerization) | - | Increased | Rhodamine 6G in water |
| High irradiance | Decreased (due to two-step photolysis) | - | Rhodamine derivatives |
| Attachment of some photostabilizing groups | Increased | Decreased | Modified rhodamine dyes |
Data compiled from multiple sources. cuny.eduresearchgate.netnih.govrsc.org
Computational and Theoretical Approaches in Understanding 3h Xanthen 6 Amine, 3 Imino
Quantum Mechanical Calculations (e.g., TD-DFT) for Electronic Structure
Quantum mechanical calculations are fundamental to understanding the electronic properties that govern the absorption and emission of light by fluorophores. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the most common methods employed for studying the electronic structure of xanthene dyes. researchgate.netrsc.orgrsc.org
DFT is used to determine the ground-state electronic structure, optimizing the molecule's geometry and calculating the energies and shapes of its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy difference between the HOMO and LUMO levels is a key factor determining the molecule's absorption wavelength. researchgate.net For many rhodamine derivatives, the primary absorption band in the visible region arises from a π-π* electronic transition from the HOMO to the LUMO along the conjugated xanthene system. researchgate.net
TD-DFT is then used to calculate the properties of the molecule's excited states. researchgate.net This allows for the simulation of electronic absorption spectra by calculating the vertical excitation energies from the ground state to various excited states. rsc.org By combining DFT and TD-DFT, researchers can gain a detailed picture of the electronic transitions responsible for the dye's color and fluorescence. nih.gov For instance, studies on rhodamine derivatives often use TD-DFT to interpret UV-Vis spectra and understand how factors like solvent interactions influence the absorption bands. researchgate.net
The choice of the functional and basis set is critical for the accuracy of these predictions. A variety of functionals, including B3LYP, CAM-B3LYP, M06-2X, and ωB97X-D, have been tested in combination with different basis sets and solvation models to predict the spectral properties of rhodamine dyes. mdpi.com The CAM-B3LYP functional, in particular, has shown high accuracy in predicting the absorption and emission wavelengths of near-infrared (NIR) rhodamines, especially when combined with a linear-response solvation model. mdpi.com
| Functional | Property | Key Finding | Reference |
|---|---|---|---|
| CAM-B3LYP | Absorption & Emission Wavelengths | Achieved the highest accuracy for NIR rhodamines, with a mean absolute error (MAE) of 6 nm for absorption and 12 nm for emission when calibrated. mdpi.com | mdpi.com |
| B3LYP | Electronic Structure & Spectra | Commonly used for rhodamine B studies, but geometry optimization of the quinonoid form may require inclusion of solvent effects to prevent collapse. researchgate.net | researchgate.net |
| TD-BLYP | Excited States | Applied to investigate fluorescence quenching mechanisms in rhodamine B dimers. researchgate.net | researchgate.net |
| ωB97X-D | Absorption & Emission Wavelengths | One of several functionals tested for predicting NIR rhodamine wavelengths, contributing to the development of a calibrated predictive framework. mdpi.com | mdpi.com |
Predictive Modeling of Spectroscopic Performance and Fluorophore Brightness
A significant application of computational chemistry is the predictive modeling of a fluorophore's performance, which includes its absorption and emission wavelengths and its brightness. This predictive capability allows researchers to design and screen novel dye structures in silico, saving significant time and resources compared to traditional trial-and-error synthesis. mdpi.com
By establishing a linear correlation between computationally predicted wavelengths and experimentally measured values for a known set of dyes, a robust calibration framework can be created. mdpi.comnih.gov This approach dramatically improves predictive accuracy. For example, a calibrated TD-DFT model using the CAM-B3LYP functional successfully predicted the absorption and emission peaks of near-infrared (NIR) rhodamine derivatives with a mean absolute error of just 6 nm and 12 nm, respectively. mdpi.com This level of accuracy is close to the margin of experimental error. mdpi.com
Fluorophore brightness is a product of its molar extinction coefficient and its fluorescence quantum yield (Φf). nih.gov Computational methods can provide insights into both properties. The molar extinction coefficient is related to the calculated oscillator strength of an electronic transition. The quantum yield, which measures the efficiency of the fluorescence process, is more complex to predict. One successful approach involves using TD-DFT to calculate the energy barriers for non-radiative decay pathways. nih.gov For pyronins, a class of dyes structurally similar to rhodamines, calculations of the interconversion energies between different structures on the excited-state (S1) surface have been used as a means to evaluate and predict fluorophore brightness. nih.gov Structures with higher energy barriers to non-radiative decay pathways, such as the formation of a twisted intramolecular charge transfer (TICT) state, are predicted to have higher quantum yields and thus greater brightness. nih.gov
| Compound | Predicted λabs (nm) | Predicted λem (nm) | Experimental λabs (nm) | Experimental λem (nm) | Reference |
|---|---|---|---|---|---|
| NR667 | 667 | 685 | 667 | 686 | nih.gov |
| NR672 | 672 | 690 | 672 | 691 | nih.gov |
| NR677 | 677 | 695 | 677 | 696 | nih.gov |
| PRh1 | 845 | >857 | N/A (Designed) | N/A (Designed) | mdpi.com |
Elucidation of Structure-Property Relationships through Computational Analysis
Computational analysis is pivotal in elucidating the relationship between the chemical structure of a xanthene dye and its photophysical properties. By systematically modifying the structure in silico and calculating the resulting changes in electronic and optical properties, clear structure-property relationships can be established. researchgate.netmdpi.com
These computational studies have revealed several key trends for rhodamine and rosamine dyes:
Heteroatom Substitution: Replacing the bridging oxygen atom in the xanthene core with other atoms, such as silicon (Si) or phosphorus (P), is a known strategy to red-shift the absorption and emission wavelengths into the NIR region. mdpi.comnih.gov
Substitution Patterns: The position and nature of substituent groups on the xanthene ring significantly influence the fluorophore's properties. nih.gov For example, computational studies on pyronins have shown that certain substitution patterns can stabilize the excited state against non-radiative decay, leading to enhanced quantum yields. nih.gov
Aromatic Ring Substitution: Modifications to the pendent aromatic ring at the 9-position can tune the dye's properties. In rhodamines, this ring contains a carboxylic acid group, which allows the molecule to exist in equilibrium between a fluorescent quinonoid form and a non-fluorescent, colorless spirolactam form. mdpi.comresearchgate.net This equilibrium is the basis for many "turn-on" fluorescent sensors. Computational analysis helps understand how substituents on this ring affect the stability of each form.
Amino Group Alkylation: The degree of alkylation on the 3,6-diamino groups can impact brightness and wavelength. nih.gov
Through these analyses, computational chemistry provides a blueprint for fine-tuning spectroscopic properties. nih.gov This allows for the rational design of dyes with specific absorption/emission maxima for applications like multiplexed imaging or with enhanced brightness for detecting low-abundance targets. mdpi.comnih.gov
Simulation of Reaction Mechanisms and Intermediates
Beyond predicting the properties of stable molecules, computational methods are used to simulate entire reaction pathways, providing insights into reaction mechanisms and the stability of transient intermediates. This is particularly valuable for understanding the synthesis of rhodamine derivatives and their function as chemosensors. rsc.orgmdpi.com
A critical mechanism in many rhodamine-based sensors is the spirolactam ring-opening process. mdpi.com The dye is designed to exist in the non-fluorescent spirolactam form. Upon binding a specific analyte, such as a metal ion, a conformational change is induced that favors the ring-opened, highly fluorescent amide form. rsc.orgmdpi.com DFT calculations can be used to model this process, confirming the structure of the dye-analyte complex and supporting the proposed sensing mechanism. rsc.orgmdpi.com For example, DFT studies have been used to understand the formation of a 1:1 complex between a rhodamine B derivative and Sn²⁺ ions and a different derivative with Cu²⁺ ions. rsc.orgmdpi.com
Computational chemistry also aids in optimizing synthetic routes. The traditional synthesis of rhodamines can produce a mixture of isomers that are difficult to separate. researchgate.net Computational modeling can help devise new synthetic strategies that yield a single, pure isomer. For instance, by understanding the reactivity of different starting materials, researchers can propose alternative reagents, such as phthalaldehydic acids instead of unsymmetrical anhydrides, to avoid the formation of regioisomers. researchgate.net
Applications of 3h Xanthen 6 Amine, 3 Imino in Advanced Research Tools and Materials
Development of Fluorescent Probes for Biological Research
The xanthene core is central to a multitude of fluorescent probes that serve as indispensable tools for interrogating complex biological systems. These probes enable researchers to visualize cellular components, detect key biomolecules, and monitor dynamic processes in real-time within living cells.
Bioimaging and Cellular Staining Applications
Derivatives of 3H-xanthen-6-amine, 3-imino-, are widely employed for live-cell imaging and staining due to their cell-permeant nature and ability to localize within specific organelles. A prominent application is the staining of mitochondria. Rosamine-based dyes, such as MitoTracker Red CMXRos and MitoTracker Orange CMTMRos, are lipophilic cations that accumulate in mitochondria, driven by the organelle's negative membrane potential. consensus.appnih.gov This specific accumulation allows for the precise visualization of mitochondrial morphology and distribution in living cells. consensus.app
The fluorescence of these probes is often dependent on mitochondrial activity; for instance, some are non-fluorescent until they are oxidized within actively respiring mitochondria. consensus.app An important advantage of these rosamine-based mitochondrial dyes is that their signal is retained even after the cell is preserved with aldehyde-based fixatives, permitting more complex experimental workflows that involve subsequent techniques like immunocytochemistry. consensus.app Furthermore, screening libraries of rosamine-based compounds has led to the discovery of probes like CDy1, which can selectively stain and isolate embryonic stem cells from other cell populations by localizing in their mitochondria.
Table 1: Examples of 3H-Xanthen-6-amine, 3-imino- Based Probes in Cellular Staining
| Probe Name/Class | Target Organelle/Cell Type | Key Feature |
|---|---|---|
| MitoTracker Red CMXRos | Mitochondria | Accumulates based on membrane potential; retained after fixation. consensus.appnih.gov |
| MitoTracker Orange CMTMRos | Mitochondria | Accumulates based on membrane potential; well-resolved from green fluorophores. consensus.app |
| CDy1 | Embryonic Stem Cells | Selectively stains mitochondria in ESCs, enabling cell isolation. |
Chemosensing of Reactive (Bio)Analytes
The versatile xanthene structure can be chemically modified to create "turn-on" or ratiometric fluorescent probes that respond to the presence of specific reactive analytes. This is achieved by attaching a recognition moiety to the fluorophore that quenches its fluorescence. A specific chemical reaction between the analyte and the recognition group restores the fluorescence, providing a direct and measurable signal of the analyte's presence.
Formaldehyde (B43269) (FA): As a key signaling molecule and a reactive carbonyl species, detecting formaldehyde in biological systems is of significant interest. Probes have been designed where an amine group is attached to the xanthene core. The amine reacts with formaldehyde via aza-Cope rearrangement, transforming it into an aldehyde and causing a significant shift in the probe's absorption and emission spectra, allowing for ratiometric sensing.
Glutathione (GSH): Glutathione is the most abundant cellular thiol and a critical player in maintaining redox homeostasis. A rosamine-based probe, H22, was identified from a library screen and showed selective fluorescence enhancement upon reacting with GSH, with minimal response to its oxidized form (GSSG) or other thiol-containing molecules. nih.gov
Hydrogen Sulfide (H₂S): H₂S is a gaseous signaling molecule (gasotransmitter) involved in numerous physiological processes. A common strategy for its detection involves the reduction of an azide (B81097) group attached to a fluorophore. consensus.appnih.gov This reaction is highly selective for H₂S and produces nitrogen gas as a harmless byproduct. This azide-reduction mechanism has been successfully applied to rhodamine-based probes to create sensors that can selectively detect H₂S in living cells. nih.gov
Table 2: Chemosensors Based on the Xanthene Scaffold
| Analyte Detected | Sensing Mechanism | Probe Characteristics | Detection Limit |
|---|---|---|---|
| Formaldehyde (FA) | Aza-Cope Rearrangement | Ratiometric shift in absorption and emission. | 66 nM (AFP probe) |
| Glutathione (GSH) | Thiol-specific reaction | Selective fluorescence enhancement. | Not specified |
| Hydrogen Sulfide (H₂S) | Azide Reduction | "Turn-on" fluorescence upon reaction. nih.gov | Not specified |
| Cysteine (Cys) | Addition-Cyclization | Rapid response with high selectivity over other thiols. nih.gov | 0.29 µM (RA probe) nih.gov |
Probes for Dynamic Cellular Processes
Beyond static imaging, 3H-xanthen-6-amine, 3-imino- derivatives are instrumental in monitoring the dynamic and intricate processes that define cell life and death.
Mitochondrial Studies: As mentioned, dyes like MitoTracker Red CMXRos are dependent on the mitochondrial membrane potential (Δψm). nih.gov The loss of this potential is a key event in the early stages of apoptosis (programmed cell death). Therefore, these probes can be used to monitor mitochondrial health and the induction of apoptosis in real-time via techniques like flow cytometry. mdpi.com
Cell Cycle Analysis: The progression of cells through the cell cycle involves dramatic changes in nuclear structure. A fluorescent probe named CDb12, discovered from a library of xanthone (B1684191) derivatives, was found to selectively stain the nucleus of cells undergoing mitosis. mdpi.com Its low toxicity allows for the long-term, real-time tracking of cell division over multiple cycles, a significant advantage over conventional dyes that can be toxic. mdpi.com
Protein-Protein Interactions (PPIs): Understanding how proteins interact is fundamental to cell biology. Fluorescence Polarization (FP) is a powerful technique used to monitor these interactions in solution. nih.govresearchgate.net In an FP assay, a small, fluorescently labeled molecule (like a peptide derived from a target protein) tumbles rapidly, resulting in low polarization of its emitted light. When it binds to a much larger protein, its tumbling slows dramatically, increasing the polarization. Rosamine and rhodamine derivatives are frequently used as the fluorescent labels in these assays due to their high quantum yields and photostability, enabling high-throughput screening for modulators of PPIs. researchgate.net
Telomerase Activity: Telomeres, the protective caps (B75204) at the ends of chromosomes, are often composed of G-rich DNA sequences that can fold into four-stranded structures known as G-quadruplexes (G4-DNA). In many cancer cells, the enzyme telomerase is overactive, maintaining these telomeres and enabling immortal proliferation. Small molecules based on the xanthone scaffold have been developed that specifically bind to and stabilize these G4-DNA structures. nih.gov This stabilization inhibits telomerase activity, making these compounds potential anti-cancer therapeutics. nih.gov Furthermore, the binding event itself can lead to an increase in fluorescence, allowing these molecules to act as probes for G4-DNA and, indirectly, for processes related to telomerase function. nih.gov
Integration into Advanced Functional Materials
The robust optical and electronic properties of the 3H-xanthen-6-amine, 3-imino- core also lend themselves to applications beyond biology, particularly in the field of materials science and optoelectronics.
Optoelectronic Devices (e.g., Organic Light-Emitting Devices)
Organic Light-Emitting Devices (OLEDs) are a cornerstone of modern displays and lighting. The core technology relies on organic molecules that emit light when an electric current is passed through them. Rhodamine derivatives, which share the xanthene backbone, have been investigated for use in these devices. Specifically, top-emitting OLEDs have been designed to produce a very narrow bandwidth of light specifically tuned to excite Rhodamine 6G. mdpi.com This integration is particularly useful for creating compact, on-chip optical sensor systems where the OLED serves as a miniaturized light source to stimulate a fluorescent reporter molecule. mdpi.com This approach paves the way for implantable and wearable biosensors. Furthermore, the development of materials that exhibit Thermally Activated Delayed Fluorescence (TADF) is a major goal for creating highly efficient OLEDs, and rigid molecular frameworks incorporating donor and acceptor moieties are key to this strategy. rsc.org
Photocatalytic Systems for Environmental Remediation (e.g., dye degradation)
The application of 3H-Xanthen-6-amine, 3-imino- as a photosensitizer in photocatalytic systems for environmental remediation, such as the degradation of other dyes, is not a widely documented area of research. While xanthene dyes, in general, are known to be photochemically active, specific studies detailing the use of 3H-Xanthen-6-amine, 3-imino- for the photocatalytic degradation of environmental pollutants are limited in publicly available scientific literature.
Photodynamic therapy (PDT), a medical application, utilizes photosensitizers that, upon light activation, generate reactive oxygen species (ROS) to destroy target cells. nih.govresearchgate.net This process is mechanistically similar to photocatalysis. In PDT, various dye sensitizers, including porphyrins, chlorins, and some xanthenes, are employed. nih.gov The photobleaching, or light-induced degradation, of these photosensitizers is a recognized phenomenon. researchgate.net Studies on the photodegradation of PDT agents in wastewater have been conducted to address their environmental fate. For instance, the degradation of a cyanine (B1664457) dye and a porphyrin has been investigated in the presence of a titanium dioxide (TiO2) photocatalyst. witpress.com However, specific research focusing on 3H-Xanthen-6-amine, 3-imino- as the primary photosensitizer for degrading other environmental dye pollutants is not readily found.
Analytical Applications and Detection Methodologies
The primary and well-established application of 3H-Xanthen-6-amine, 3-imino- lies in its use as a fluorescent probe in various analytical and detection methodologies, particularly for nucleic acids. nih.govnih.gov Its ability to fluoresce upon binding to double-stranded RNA makes it a valuable tool for researchers. nih.gov
This cationic dye is frequently used in conjunction with other stains, such as Methyl Green, for the differential staining of DNA and RNA in cytological and histological samples. medwinpublishers.com In this pairing, 3H-Xanthen-6-amine, 3-imino- selectively stains RNA, appearing red or pink, while Methyl Green stains DNA green. medwinpublishers.com
Its fluorescent properties are leveraged in techniques like flow cytometry and fluorescence microscopy. nih.govresearchgate.net In flow cytometry, it allows for the quantification of RNA content within cells. researchgate.net In fluorescence microscopy, it enables the visualization of RNA distribution and localization within cellular compartments. nih.gov Recent studies have revisited the utility of this classical dye, highlighting its photostability and compatibility with multicolor imaging, making it a cost-effective option for advanced microscopy techniques. medwinpublishers.comresearchgate.net
The spectral properties of 3H-Xanthen-6-amine, 3-imino- are central to its analytical applications. It has a maximum absorption at approximately 548 nm and an emission peak around 571 nm, though these can be influenced by the local environment. medwinpublishers.comnih.gov This allows for its excitation with common laser lines, such as 514 nm and 561 nm. medwinpublishers.comresearchgate.net Advanced techniques like fluorescence lifetime imaging microscopy (FLIM) have been used to distinguish different RNA species labeled with Pyronin Y within live cells based on their distinct fluorescence lifetimes. nih.gov
Beyond RNA staining, research has shown its utility in identifying non-viable cells and staining azurophilic granules in fixed neutrophils. medwinpublishers.comresearchgate.net Furthermore, its stable and water-soluble nature makes it easy to apply in various biological staining protocols. nih.gov
Table 1: Analytical Applications and Methodologies of 3H-Xanthen-6-amine, 3-imino-
| Application/Methodology | Analyte/Target | Principle | Key Findings/Utility |
|---|---|---|---|
| Differential Staining | RNA and DNA | Used with Methyl Green; 3H-Xanthen-6-amine, 3-imino- stains RNA red, while Methyl Green stains DNA green. | Allows for the simultaneous visualization and differentiation of DNA and RNA within cells. |
| Flow Cytometry | Cellular RNA | Binds to RNA, and the fluorescence intensity is measured to quantify cellular RNA content. | Enables high-throughput analysis of RNA content in cell populations. researchgate.net |
| Fluorescence Microscopy | RNA in live and fixed cells | Fluorescently labels RNA, allowing for visualization of its subcellular distribution. | Useful for studying RNA localization and dynamics. nih.gov |
| Super-Resolution Microscopy | Nuclear Subdomains | Enhances visualization of nuclear structures during processes like NETosis. | Enables detailed morphological analysis at the subcellular level. researchgate.net |
| Fluorescence Lifetime Imaging Microscopy (FLIM) | RNA Species | Different RNA-bound states exhibit distinct fluorescence lifetimes. | Allows for the identification and differentiation of various RNA species within a cell. nih.gov |
| Viability Staining | Non-viable cells | Selectively internalized by cells with compromised membranes. | A simple method to distinguish between live and dead cells in a population. medwinpublishers.com |
Stability and Performance Characteristics of 3h Xanthen 6 Amine, 3 Imino Based Fluorophores in Research Environments
Aqueous and Environmental Stability
The stability of fluorophores based on the 3H-xanthen-6-amine, 3-imino- structure in aqueous and environmental conditions is a crucial factor for applications such as water tracing and environmental sample analysis. Rhodamine dyes are known for their high water solubility and relative stability. researchgate.netysi.com However, their persistence can also lead to environmental concerns if they are not effectively degraded. researchgate.net
The degradation of these dyes in aqueous solutions is significantly influenced by factors such as light exposure (photodegradation), pH, and the presence of other chemical species. acs.orgmdpi.com In the absence of light, degradation can be slow, but under UV or visible light irradiation, particularly in the presence of a photocatalyst, degradation rates increase substantially. acs.orgfrontiersin.org For instance, the photocatalytic degradation of Rhodamine B (a common derivative) can be highly efficient, with studies showing over 90% removal under specific conditions. mdpi.com The process often involves strong oxidants like hydroxyl (•OH) and superoxide (B77818) (•O₂⁻) radicals. acs.orgnih.gov
The stability is also pH-dependent. The photodegradation of Rhodamine B using Bi₂O₃ microrods was found to be most efficient at a pH of 3.0, with removal efficiency decreasing as the pH increased to 7.0. mdpi.com Furthermore, the equilibrium of the dye itself can be pH-dependent, shifting between a fluorescent "open" form in acidic conditions and a non-fluorescent, colorless spirolactone form in basic conditions. wikipedia.org
Table 1: Factors Influencing Aqueous Degradation of Rhodamine Dyes
| Factor | Description | Impact on Stability | Source(s) |
| Light Exposure | Irradiation with UV or visible light. | Decreases stability; promotes photodegradation. Rate is dependent on wavelength and intensity. | acs.orgacs.org |
| pH | Acidity or alkalinity of the aqueous solution. | Affects both the degradation rate and the structural form of the dye. Lower pH can enhance photocatalytic degradation. | mdpi.comnih.gov |
| Photocatalysts | Semiconductor materials like TiO₂ or Bi₂O₃. | Significantly accelerates degradation by generating reactive oxygen species. | mdpi.comacs.orgfrontiersin.orgnih.gov |
| Temperature | Thermal conditions of the environment. | Fluorescence yield is temperature-dependent. Higher temperatures can affect degradation rates. | acs.orgwikipedia.org |
| Other Chemicals | Presence of substances like herbicides or chlorinated water. | Chlorinated tap water can decompose Rhodamine B. Adsorption to plastics can also occur, necessitating storage in glass. | wikipedia.org |
Stability in Biological Systems and Probe Inertness
In biological research, particularly in live-cell imaging, the ideal fluorescent probe must be stable within the cellular environment and inert, meaning it should not interfere with normal cellular processes or viability. Rhodamine-based dyes are membrane-permeable and often accumulate in mitochondria due to the organelle's negative membrane potential, making them valuable for studying mitochondrial function. medchemexpress.comspandidos-publications.com
The inertness of these probes is concentration-dependent. At low concentrations, many rhodamine derivatives exhibit low toxicity and are suitable for live-cell imaging. medchemexpress.comnih.gov However, at higher concentrations or with continuous exposure, they can become toxic. For example, Rhodamine 123 was found to selectively kill carcinoma cells over normal epithelial cells with continuous exposure at 10 µg/ml. miami.edu This selective toxicity is attributed to the disruption of mitochondrial ATP synthesis. nih.gov
The biocompatibility and stability of these probes can be finely tuned through chemical modification. Introducing specific functional groups can alter cell permeability and reduce cytotoxicity. nih.govbiorxiv.org For instance, positioning an amide group next to a carboxyl group on the rhodamine structure can stabilize the non-fluorescent, hydrophobic spirolactone form, which dramatically increases cell permeability and allows for effective staining at lower, less disruptive concentrations. biorxiv.orgsemanticscholar.org Studies on various cell lines, including human keratinocytes (HaCaT) and human melanoma (A375) cells, have shown that while some rhodamine derivatives can decrease cell viability in a dose-dependent manner in cancer cell lines, they have a much lesser effect on healthy cells at the same concentrations. spandidos-publications.com
Table 2: Cytotoxicity of Rhodamine Derivatives in Different Cell Lines
| Compound/Derivative | Cell Line | Assay | Finding | Source(s) |
| Rhodamine 123 | Carcinoma cells | Cell viability | >50% cell death at 10 µg/ml after 7 days. | miami.edu |
| Rhodamine 123 | Normal epithelial cells | Cell viability | Unaffected at 10 µg/ml after 7 days. | miami.edu |
| Rhodamine B Derivative (RhodOA) | Human Melanoma (A375) | Cell viability (72h) | Significant, dose-dependent decrease in viability. | spandidos-publications.com |
| Rhodamine B Derivative (RhodOA) | Human Keratinocytes (HaCaT) | Cell viability (72h) | Not significantly affected at concentrations toxic to A375 cells. | spandidos-publications.com |
| Rhodamine B Probes (BOS1/BOS2) | Human Gastric Carcinoma (SGC-7901) | MTT Assay | Probes demonstrated negligible cytotoxicity. | nih.gov |
Characterization of Degradation Products and Pathways in Specific Research Applications
Understanding the degradation of 3H-xanthen-6-amine, 3-imino- based fluorophores is essential, especially in applications like photocatalysis for wastewater treatment. The degradation process breaks the complex dye molecule into smaller, often less colored or non-toxic intermediates and, ultimately, can lead to complete mineralization into CO₂, H₂O, and mineral acids. nih.govtandfonline.com
Two primary degradation pathways have been identified for Rhodamine B during photocatalysis:
N-de-ethylation : This is a stepwise process where the N-ethyl groups attached to the amine functions are sequentially removed. nih.govtandfonline.com This process leads to a series of intermediates with progressively lower molecular weights. The removal of these groups causes a blue shift (hypsochromic shift) in the maximum absorption wavelength of the dye solution, which can be monitored using UV-Vis spectroscopy. acs.orgacs.org
Chromophore Cleavage : This pathway involves the destruction of the central xanthene conjugated structure. acs.orgnih.gov This cleavage results in the rapid decolorization of the dye solution as the structure responsible for its color is broken down into smaller aromatic and aliphatic compounds. nih.gov
Active species such as hydroxyl radicals (•OH), superoxide radicals (•O₂⁻), and holes (h⁺) are the primary drivers of these degradation reactions. mdpi.comnih.gov The dominant pathway can depend on the specific photocatalyst and reaction conditions used. researchgate.net For example, with Sm-TiO₂/SA complexes, the superoxide radical is the main species responsible for the N-de-ethylation pathway, whereas the hydroxyl radical dominates the cleavage of the chromophore with Sm-TiO₂ photocatalysts. researchgate.net
Using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), researchers have identified numerous intermediate products. nih.govtandfonline.comnih.gov These intermediates include N-de-ethylated rhodamine derivatives, as well as smaller molecules like 1,2-benzenedicarboxylic acid, benzoic acid, and ethanedioic acid, confirming the breakdown of the aromatic rings. tandfonline.comnih.gov Notably, studies have shown that these degradation intermediates often exhibit lower toxicity than the parent dye molecule. tandfonline.com
Table 3: Identified Intermediates in the Photocatalytic Degradation of Rhodamine B
| m/z (mass-to-charge ratio) | Proposed Intermediate | Degradation Pathway | Source(s) |
| 415 | N,N,N'-triethyl-rhodamine (TER) | N-de-ethylation | nih.gov |
| 387 | N,N'-diethyl-rhodamine (DER) | N-de-ethylation | tandfonline.com |
| 359 | N-ethyl-rhodamine (ER) | N-de-ethylation | tandfonline.com |
| 331 | Rhodamine | N-de-ethylation | tandfonline.com |
| 166 | 1,2-Benzenedicarboxylic acid | Chromophore Cleavage | nih.gov |
| 122 | Benzoic acid | Chromophore Cleavage | nih.gov |
| 90 | Ethanedioic acid | Chromophore Cleavage | nih.gov |
Future Directions and Emerging Research Perspectives for 3h Xanthen 6 Amine, 3 Imino
Rational Design of Next-Generation Fluorogenic Scaffolds with Tuned Properties
The rational design of novel fluorogenic scaffolds based on the xanthene core, including 3H-Xanthen-6-amine, 3-imino-, is a burgeoning area of research. Scientists are actively exploring strategies to fine-tune the photophysical and chemical properties of these dyes for advanced applications.
A significant approach involves modifying the core structure to achieve emission in the near-infrared (NIR) and shortwave infrared (SWIR) regions, which is highly desirable for deep-tissue in vivo imaging due to reduced light scattering and tissue autofluorescence. nih.govresearchgate.net One promising strategy is the π-elongation of the xanthene core by incorporating aromatic rings like naphthalene (B1677914) to create NIR-emissive dyes. researchgate.netnih.gov Another innovative technique is the replacement of one of the amino groups on the xanthene scaffold with a tetrahydroquinoxaline (THQ) moiety. researchgate.netnih.gov This modification leads to dyes with NIR emissions beyond 650 nm and substantial Stokes shifts of approximately 100 nm, which minimizes the overlap between excitation and emission spectra. nih.gov
Furthermore, heteroatom substitution at the 10' position of the xanthene ring system with elements like carbon, silicon, phosphorus, or sulfur has proven effective in pushing the excitation and emission spectra further into the red and NIR ranges. nih.gov This has been particularly beneficial for applications in fluorogenic labeling, voltage-sensing, and super-resolution microscopy. nih.gov The development of such next-generation fluorophores is often guided by computational modeling to predict their spectral properties and optimize their performance. nih.gov
| Modification Strategy | Effect on Properties | Resulting Dye Class | Reference |
| π-Elongation | Extends emission to NIR region | Naphthorhodamine, Naphthofluorescein | researchgate.netnih.gov |
| Tetrahydroquinoxaline (THQ) Substitution | Shifts emission to NIR (>650 nm), large Stokes shift (~100 nm) | THQ-Xanthene Dyes | nih.gov |
| Heteroatom Substitution (C, Si, P, S) | Pushes excitation and emission further into red and NIR | Carbon-, Silicon-, Phosphorous-, or Sulfur-containing Xanthenes | nih.gov |
Exploration of Novel Synthetic Pathways and Methodologies
The synthesis of xanthene dyes, including derivatives of 3H-Xanthen-6-amine, 3-imino-, is continuously evolving with the exploration of new synthetic pathways and methodologies. A key focus is to develop more efficient and modular synthetic routes that allow for greater structural diversity and fine-tuning of the dye's properties.
Recent advancements have highlighted the importance of modifications at the 3-position of the xanthene core, which was previously a less explored area of synthesis. nih.gov This approach allows for the perturbation of the spirocyclization equilibrium, a critical factor in creating fluorogenic probes for super-resolution imaging and analyte detection. nih.gov The synthesis of amidorhodamines from carboxyrhodamines is an example of a modular and synthetically feasible approach. nih.gov
Moreover, the development of one-step reactions for synthesizing complex xanthene derivatives, such as THQ-rhodols and THQ-rhodamines, under mild conditions and with good yields, represents a significant step forward. nih.gov Researchers are also investigating the adaptation of existing synthetic methods to generate novel xanthene core structures, which could be further modified to explore new functionalities. nih.gov The combination of these new synthetic methods with computational guidance is expected to accelerate the development of fluorogenic dyes for a wide range of applications. nih.gov
Expansion into New Interdisciplinary Research Domains (e.g., molecular computation)
The unique photophysical properties of 3H-Xanthen-6-amine, 3-imino- and its derivatives are paving the way for their application in exciting new interdisciplinary research domains beyond traditional biological imaging. One such emerging field is molecular computation.
The ability of these dyes to exist in distinct fluorescent "on" and "off" states, often controlled by specific molecular triggers or environmental conditions, makes them potential candidates for developing molecular logic gates and computational systems. For instance, the interaction of cresyl violet with DNA and RNA, where it exhibits different staining colors, suggests a sensitivity to molecular structure that could be harnessed for computational purposes. grin.com
Furthermore, the development of spontaneously blinking dyes, such as a Cy5 derivative created from a polymethine scaffold, opens up possibilities for their use in stochastic super-resolution imaging techniques without the need for external agents. biologists.com This inherent switching capability is a fundamental requirement for many molecular-level computational and data storage applications. The modular synthesis of polymethine dyes, which allows for tunable emission wavelengths across the visible and NIR spectrum, further enhances their potential in these advanced applications. biologists.com
Advanced Characterization and Computational Methodologies Development
To fully unlock the potential of 3H-Xanthen-6-amine, 3-imino- and its derivatives, the development of advanced characterization techniques and computational methodologies is crucial. These tools are essential for understanding the intricate relationship between the molecular structure and the photophysical properties of these dyes.
Spectroscopic techniques such as UV-Visible and fluorescence spectroscopy are widely used to characterize the absorption and emission properties of these compounds. grin.com Mass spectrometry is employed to determine their molecular size and formula. grin.com The study of cresyl violet acetate (B1210297) has shown that its fluorescence quantum yield can be influenced by external factors like microwave irradiation, highlighting the need for detailed photophysical investigations. researchgate.net
Computational modeling, using software like the Molecular Operating Environment (MOE), plays a vital role in predicting the interactions of these dyes with biological molecules like DNA and RNA. grin.com Such simulations can provide insights into the binding modes and help in the rational design of new probes with enhanced specificity. grin.com Furthermore, quantum optics perspectives are being used to understand the photophysics of molecular aggregates of these dyes, which can exhibit phenomena like fast nonradiative relaxation of collective electronic excitations. researchgate.net The combination of experimental characterization with sophisticated computational models is expected to drive the development of the next generation of fluorogenic probes with precisely tailored properties.
| Technique/Methodology | Purpose | Example Application | Reference |
| UV-Visible Spectroscopy | Characterize absorption properties | Determining the absorption maxima of cresyl violet. | grin.com |
| Fluorescence Spectroscopy | Characterize emission properties | Measuring the fluorescence quantum yield of cresyl violet acetate. | grin.comresearchgate.net |
| Mass Spectrometry | Determine molecular size and formula | Confirming the molecular weight of a newly synthesized dye. | grin.com |
| Computational Modeling (e.g., MOE) | Predict molecular interactions and properties | Simulating the binding of cresyl violet to DNA. | grin.com |
| Quantum Optics | Understand photophysics of molecular aggregates | Studying energy transfer in dye aggregates. | researchgate.net |
Q & A
Q. What are the established synthetic pathways for synthesizing 3H-Xanthen-6-amine, 3-imino-, and what analytical methods are critical for validating its purity and structure?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as cyclization of aromatic amines with ketones or aldehydes under acidic or catalytic conditions. For structural validation:
- X-ray crystallography (using programs like SHELXL for refinement ) is recommended to resolve the xanthene core and imino group positions.
- Spectroscopic characterization :
- ¹H/¹³C NMR to confirm proton environments and carbon connectivity.
- FT-IR to identify amine (-NH) and imino (-C=N-) stretching vibrations.
- Mass spectrometry (HRMS) for molecular weight confirmation.
Q. How can researchers assess the stability of 3H-Xanthen-6-amine, 3-imino- under varying experimental conditions (e.g., pH, temperature)?
- Methodological Answer :
- Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to study thermal degradation.
- pH-dependent stability assays :
- Incubate the compound in buffered solutions (pH 2–12) and monitor decomposition via HPLC or UV-Vis spectroscopy at timed intervals.
- Light sensitivity tests : Store samples under UV/visible light and analyze photodegradation products using LC-MS .
Advanced Research Questions
Q. What computational strategies are effective for predicting the tautomeric equilibria and electronic properties of 3H-Xanthen-6-amine, 3-imino-?
- Methodological Answer :
- Density Functional Theory (DFT) calculations (e.g., using Gaussian or ORCA) to model tautomeric forms (e.g., amine-imino vs. keto-enol) and compare their relative energies.
- Time-dependent DFT (TD-DFT) to simulate UV-Vis spectra and correlate with experimental data.
- Molecular dynamics (MD) simulations to study solvent effects on tautomer stability .
Q. How can researchers resolve contradictions in crystallographic and spectroscopic data for 3H-Xanthen-6-amine, 3-imino- derivatives?
- Methodological Answer :
- Multi-technique validation :
- Cross-reference X-ray diffraction data (e.g., bond lengths/angles) with NMR NOE experiments to confirm spatial arrangements.
- Use solid-state NMR to reconcile discrepancies between solution-phase and crystal-phase data.
- Dynamic NMR (DNMR) to detect tautomeric interconversions in solution that may explain spectral inconsistencies .
Q. What experimental design principles are critical for studying the compound’s reactivity in cross-coupling or functionalization reactions?
- Methodological Answer :
- Mechanistic probes :
- Use stoichiometric control experiments to isolate intermediates (e.g., via in-situ IR or Raman spectroscopy ).
- Employ isotopic labeling (e.g., ¹⁵N or ²H) to track reaction pathways.
- Catalytic screening : Optimize ligands, bases, and solvents using high-throughput robotic platforms paired with GC-MS or HPLC for rapid analysis .
Methodological Challenges and Solutions
Q. How can researchers address low yields in the synthesis of 3H-Xanthen-6-amine, 3-imino- derivatives?
- Methodological Answer :
- Reaction optimization :
- Screen catalysts (e.g., Pd/C, CuI) and additives (e.g., phase-transfer agents) to enhance efficiency.
- Use microwave-assisted synthesis to reduce reaction times and improve selectivity.
- Byproduct analysis : Characterize side products via LC-MS/MS to identify competing pathways .
Q. What strategies are recommended for elucidating the biological activity of 3H-Xanthen-6-amine, 3-imino- in enzyme inhibition studies?
- Methodological Answer :
- Enzyme kinetics assays :
- Measure IC₅₀ values using fluorogenic substrates and fluorescence polarization .
- Perform docking studies (e.g., AutoDock Vina) to predict binding modes to target enzymes.
- Cellular uptake studies : Use confocal microscopy with fluorescently tagged derivatives to assess intracellular localization .
Data Interpretation and Validation
Q. How should researchers validate the accuracy of computational models for 3H-Xanthen-6-amine, 3-imino-?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
